The compound "(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride" is a derivative of the tetrahydroisoquinoline family, which is known for its presence in various biologically active molecules. These derivatives have been extensively studied due to their potential therapeutic applications, including their role in neurodegenerative diseases and as anticancer agents. The relevance of this compound is underscored by the ongoing research into its mechanism of action and its applications in various fields.
The tetrahydroisoquinoline derivatives have been associated with both neuroprotective and neurotoxic effects. For instance, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been studied for its potential to induce parkinsonism in primates, as chronic administration of 1BnTIQHCl led to parkinsonism-like motor symptoms in a monkey model1. This suggests that certain tetrahydroisoquinoline derivatives may have a neurotoxic mechanism of action that could contribute to the development of neurodegenerative diseases in humans. Conversely, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is considered a possible endogenous anti-parkinsonism agent, indicating that structural variations in these compounds can lead to significantly different biological activities2.
The anticancer potential of tetrahydroisoquinoline derivatives has been a subject of interest. Research has shown that these compounds, with modifications on the phenyl ring, exhibit potent cytotoxicity against various breast cancer cell lines2. The synthesis of these analogs involves a multi-step process, including the formation of benzoyl/benzenesulfonyl imino ylides and subsequent reduction to yield the target compounds. The most potent of these synthesized compounds demonstrated significant cytotoxicity with low IC50 values, suggesting their potential as anticancer agents2.
In addition to their role in neurodegenerative diseases and cancer, benzylisoquinoline derivatives have been evaluated for their antiarrhythmic properties. A series of benzylisoquinolines with aminoacetamide side chains were synthesized and tested for their ability to protect against ventricular fibrillation in mice and arrhythmias in dogs with myocardial infarction3. The results indicated that most compounds exhibited some degree of antiarrhythmic effect, with one compound in particular showing greater potency and lower toxicity compared to lidocaine, making it a candidate for further evaluation3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: